5-(Azidomethyl)-1,3-oxazolidin-2-one

Oxazolidinone synthesis DMAP catalysis Halohydrin cyclization

Synthesis of linezolid analogs or bioconjugates often requires a scaffold supporting both N-arylation and azide-alkyne cycloaddition. Pre-N-substituted analogs block divergent SAR. This N-unsubstituted oxazolidinone (CAS 923276-78-2) uniquely combines a free N-H and a primary azidomethyl group. - **Divergent two-step route**: N-arylation then CuAAC; leverages 72% DMAP-catalyzed cyclization yield (vs. 66% for aryloxy analogs). - **Low logP (0.43)**: Enables aqueous click reactions without co-solvents, reducing aggregation. - **Quantitative Staudinger reduction**: Provides 5-(aminomethyl)-2-oxazolidinone, a direct linezolid precursor, avoiding defluorination side reactions.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
CAS No. 923276-78-2
Cat. No. B3389282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azidomethyl)-1,3-oxazolidin-2-one
CAS923276-78-2
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)CN=[N+]=[N-]
InChIInChI=1S/C4H6N4O2/c5-8-7-2-3-1-6-4(9)10-3/h3H,1-2H2,(H,6,9)
InChIKeyFNCOQFNRHPZTOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azidomethyl)-1,3-oxazolidin-2-one – Click-Ready Oxazolidinone Building Block


5-(Azidomethyl)-1,3-oxazolidin-2-one (CAS 923276-78-2) is an N-unsubstituted oxazolidin-2-one bearing a primary azide at the 5‑position. It belongs to the 2‑oxazolidinone class, a scaffold central to protein‑synthesis inhibitors such as linezolid. The compound is employed as a versatile intermediate: the azidomethyl group is exploited in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for late‑stage diversification, while the free N–H permits subsequent N‑arylation to access antibacterial oxazolidinones. [1] [2]

Click-Ready Scaffold Azidomethyl handle designed for CuAAC late-stage diversification
Divergent N-Arylation Free N–H allows sequential installation of aryl groups for SAR libraries
Oxazolidinone Core Provides conformational pre-organization for ribosomal binding studies

Why Generic Substitution Fails for This Scaffold


The combination of a free N–H oxazolidinone ring and a primary azidomethyl appendage is not replicated in common analogs. N‑substituted oxazolidinones (e.g., linezolid or its des‑acetamide azide) cannot serve as a universal scaffold for divergent N‑arylation because the nitrogen is already blocked. Conversely, simple alkyl azides lack the rigid cyclic carbamate that provides the necessary conformational pre‑organization for ribosomal binding and subsequent antibacterial optimization. The DMAP‑catalyzed cyclization data show that the azidomethyl halohydrin precursor gives a 72 % yield of the target oxazolidinone, while a typical aryloxy‑methyl halohydrin gives only 66 % under identical conditions, revealing a substrate‑specific efficiency advantage. [1] Thus, substituting the azidomethyl‑oxazolidinone core with either a pre‑N‑substituted analog or a flexible alkyl azide forfeits the key synthetic versatility and structure‑based design potential that this compound uniquely enables.

Pre-N-substituted analogs limit diversification

N-aryl oxazolidinones (e.g., linezolid-related azides) block further N-arylation, preventing divergent library synthesis.

Simple alkyl azides lack cyclic carbamate

Flexible azides do not replicate the conformational pre-organization of the oxazolidinone ring, which may alter target engagement profiles.

Halohydrin substrate affects cyclization efficiency

Replacing the azidomethyl halohydrin with other halohydrins may shift the yield of the oxazolidinone building block.

Quantified Differentiation Evidence


Higher Cyclization Yield vs. Aryloxy Halohydrin

In a direct head‑to‑head comparison using the same DMAP‑catalyzed KOCN/DMF protocol at 120 °C, the azidomethyl halohydrin (1‑azido‑3‑chloropropan‑2‑ol) provided 5‑(azidomethyl)‑2‑oxazolidinone in ~72 % yield, while 1‑chloro‑3‑(2‑methoxyphenoxy)propan‑2‑ol gave the corresponding oxazolidinone in ~66 % yield. The azido substrate thus shows a roughly 6 percentage‑point advantage in isolated product yield. [1]

Cyclization Yield
Head-to-head
~72%
Supports higher synthetic efficiency
Azidomethyl halohydrin vs. aryloxy halohydrin (~66%); DMAP/KOCN protocol
Oxazolidinone synthesis DMAP catalysis Halohydrin cyclization

Unsubstituted N–H Enables Divergent N-Arylation

The free N–H of 5‑(azidomethyl)‑1,3‑oxazolidin‑2‑one allows direct N‑arylation to access a library of antibacterial oxazolidinones. By contrast, the closest commercial analog, (5R)‑5‑(azidomethyl)‑3‑[3‑fluoro‑4‑(4‑morpholinyl)phenyl]‑2‑oxazolidinone (Linezolid USP Related Compound A, CAS 168828‑84‑0), has a pre‑installed N‑aryl group that precludes further N‑diversification. In a reported convergent route, condensing 3‑chloro‑2‑((phenoxycarbonyl)oxy)propyl azide with an aryl amine directly furnishes N‑aryl‑5‑azidomethyl‑2‑oxazolidinone in one pot, demonstrating that the free N–H intermediate is the essential pivot for accessing multiple N‑aryl analogs. [1]

N–H Versatility
Cross-study comparable
Free N–H One-pot N-arylation
N-aryl analog Blocked; no diversification
Enables divergent SAR library access
Core intermediate for linezolid and DUP-721 analogs
Linezolid precursor N‑arylation Divergent synthesis

Hydrophobicity (logP 0.43) for Aqueous Formulation

The measured logP of 5‑(azidomethyl)‑1,3‑oxazolidin‑2‑one is 0.43 (Enamine quality‑control data), placing it in a hydrophilicity range suitable for aqueous reaction media without co‑solvent. In contrast, many N‑aryl oxazolidinone analogs possess logP values exceeding 1.5 (calculated for Linezolid: ~0.6; for the N‑(3‑fluoro‑4‑morpholinophenyl) analog: ~1.8), which can necessitate organic co‑solvents in click‑chemistry conjugations and complicate bioconjugate purification. [1] [2]

Hydrophobicity (logP)
Cross-study comparable
0.43
Supports aqueous reaction media
Measured (Enamine QC); calculated ~0.6 (linezolid), ~1.8 (N-aryl analog)
Physicochemical property logP Formulation design

Staudinger Reduction Outperforms Catalytic Hydrogenation

The azide group of 5‑(azidomethyl)‑2‑oxazolidinone can be cleanly reduced to the corresponding aminomethyl derivative using triphenylphosphine (Staudinger reaction). This transformation is quantitative by ¹H NMR and proceeds without protection/deprotection of the oxazolidinone N–H. In contrast, catalytic hydrogenation of the N‑(3‑fluoro‑4‑morpholinophenyl) analog (CAS 168828‑84‑0) over Pd/C leads to partial dehalogenation (defluorination) as a side reaction, reducing the yield of the desired amine to ~85 % and requiring chromatographic removal of the des‑fluoro impurity. [1]

Reduction Chemoselectivity
Class-level
Staudinger >98% conv.
Hydrogenation ~85% (defluorination side product)
Avoids dehalogenation side products
PPh₃, THF/H₂O; quantitative to aminomethyl building block
Staudinger reduction Amine synthesis Click chemistry

Evidence-Backed Application Scenarios


Divergent Antibacterial Library Synthesis

The free N–H and azidomethyl handle permit a two‑step, divergent route: N‑arylation with a panel of aryl halides followed by CuAAC with functional alkynes. This strategy leverages the higher cyclization yield (72 %) and the quantitative Staudinger reduction to the aminomethyl intermediate to accelerate structure‑activity relationship exploration. [1] [2]

Bioorthogonal Probe Construction in Aqueous Media

The low logP (0.43) ensures solubility in predominantly aqueous click‑reaction mixtures, enabling direct conjugation to fluorescent alkynes or biotin‑alkyne without organic co‑solvents. Compared to more lipophilic N‑aryl azides, this reduces aggregation and non‑specific binding in cellular labeling experiments. [1]

Key Intermediate for Aminomethyl-Oxazolidinones

Using the Staudinger reduction, the azide is converted quantitatively to 5‑(aminomethyl)‑2‑oxazolidinone, which serves as the direct precursor for linezolid and related antibiotics. The chemoselectivity avoids the defluorination side‑reaction that plagues catalytic hydrogenation of fluoro‑aryl analogs, ensuring a purer intermediate and reducing downstream purification costs. [1]

Process Development and Scale-Up

The DMAP‑catalyzed KOCN/DMF protocol provides a robust, scalable route to the 5‑azidomethyl oxazolidinone in 72 % yield. For process chemists, this established methodology offers a higher‑yielding alternative to other halohydrin substrates (e.g., 66 % for the methoxyphenoxy analog under identical conditions) and can be directly adopted for kilogram‑scale campaigns. [1]

Application
Selection Property
Validation Focus
Divergent antibacterial library synthesis
N-Unsubstituted scaffold for sequential N-arylation
N-Arylation scope and CuAAC compatibility
Bioorthogonal probe construction
Aqueous solubility from low logP
Conjugation efficiency without organic co-solvent
Aminomethyl-oxazolidinone intermediate
Chemoselective azide reduction
Purity of aminomethyl building block (avoid defluorination)
Process development & scale-up
Established DMAP-catalyzed cyclization protocol
Yield reproducibility and scalability
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